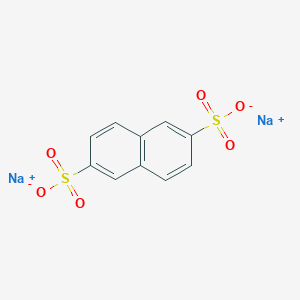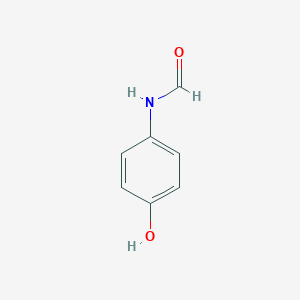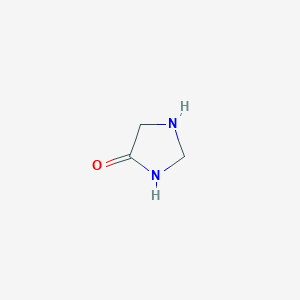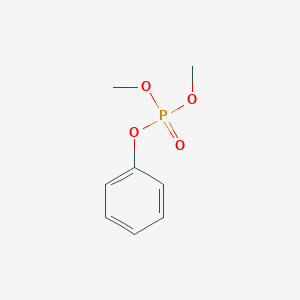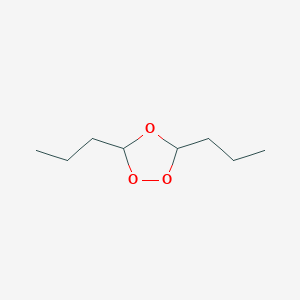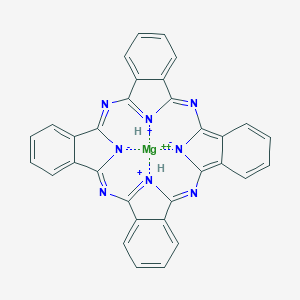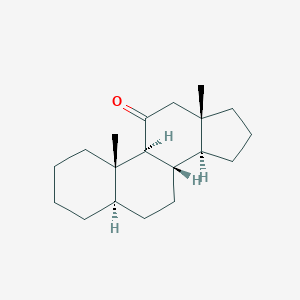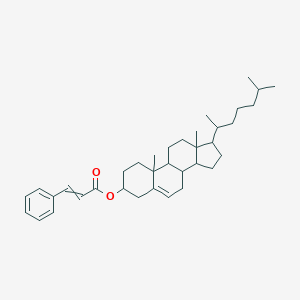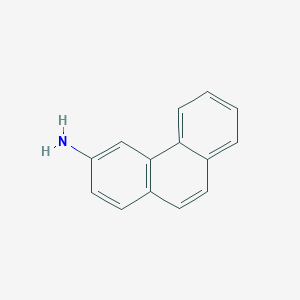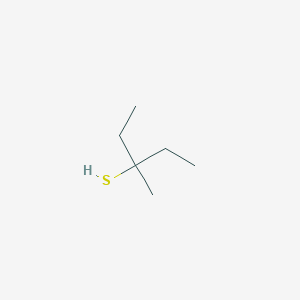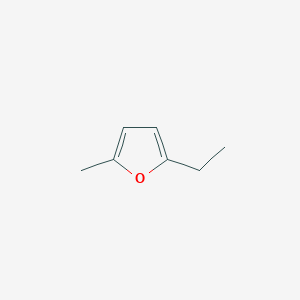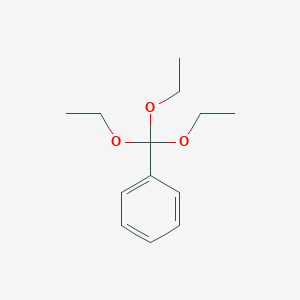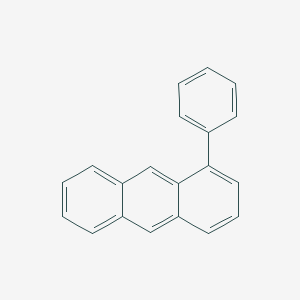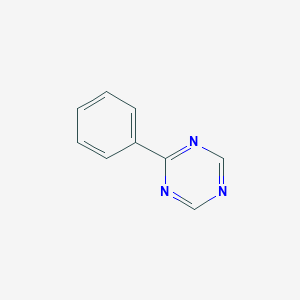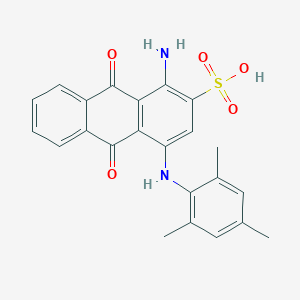
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid, also known as DAS, is a synthetic compound that belongs to the class of anthraquinone dyes. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid is based on its ability to intercalate into DNA and RNA molecules. This intercalation results in changes to the conformation of the nucleic acid molecule, which can affect its ability to interact with other molecules and perform its biological functions.
Efectos Bioquímicos Y Fisiológicos
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA polymerase activity, inhibition of RNA synthesis, and inhibition of protein synthesis. It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid is its high quantum yield, which makes it a highly sensitive fluorescent dye for biomolecule labeling. However, one limitation is its tendency to bind non-specifically to proteins and other biomolecules, which can interfere with experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid. One area of interest is the development of new methods for synthesizing 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid and related compounds that are more efficient and cost-effective. Another area of interest is the development of new applications for 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid in areas such as drug discovery and diagnostics. Finally, there is a need for further research into the mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid and its effects on biological systems, which could lead to the development of new therapeutic interventions.
Métodos De Síntesis
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid can be synthesized by the reaction of 2,4,6-trimethylaniline with 1,4-diaminoanthraquinone-2-sulfonic acid in the presence of sulfuric acid. The resulting compound is then oxidized with potassium permanganate to yield 1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid.
Aplicaciones Científicas De Investigación
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid has been used in a variety of scientific research applications, including DNA sequencing, protein analysis, and enzyme assays. It is commonly used as a fluorescent dye for labeling biomolecules, as it has a high quantum yield and excitation and emission spectra that are compatible with commonly used fluorescence detection systems.
Propiedades
Número CAS |
1833-57-4 |
|---|---|
Nombre del producto |
1-Amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonic acid |
Fórmula molecular |
C23H20N2O5S |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H20N2O5S/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27/h4-10,25H,24H2,1-3H3,(H,28,29,30) |
Clave InChI |
YKHGPGKCMQFZSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C |
Otros números CAS |
1833-57-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



